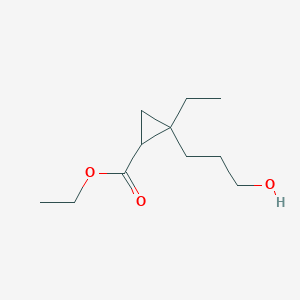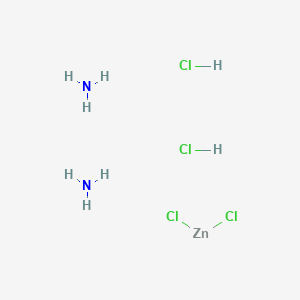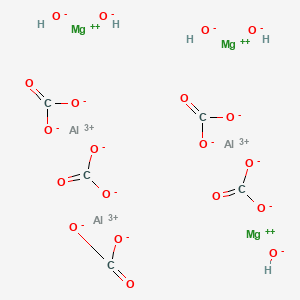
m-Toluenearsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-Toluenearsonic acid, also known as (3-Methylphenyl)arsonic acid, is an organoarsenic compound with the molecular formula C₇H₉AsO₃. It is a derivative of arsonic acid where a methyl group is attached to the benzene ring at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-Toluenearsonic acid typically involves the reaction of m-toluidine with arsenic acid. The process includes the following steps:
Nitration: m-Toluidine is nitrated to form m-nitrotoluene.
Reduction: The nitro group in m-nitrotoluene is reduced to an amine group, forming m-toluidine.
Arsonation: m-Toluidine reacts with arsenic acid under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired results.
化学反応の分析
Types of Reactions
m-Toluenearsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding arsenic(V) compounds.
Reduction: Reduction reactions can convert it back to the corresponding arsonous acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Arsenic(V) derivatives.
Reduction: Arsonous acid derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
m-Toluenearsonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pesticides and herbicides due to its arsenic content.
作用機序
The mechanism of action of m-Toluenearsonic acid involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and interference with cellular metabolism. The compound’s effects are mediated through its ability to generate reactive oxygen species, leading to oxidative stress and cellular damage.
類似化合物との比較
Similar Compounds
p-Toluenearsonic acid: Similar structure but with the methyl group at the para position.
o-Toluenearsonic acid: Similar structure but with the methyl group at the ortho position.
Phenylarsenic acid: Lacks the methyl group on the benzene ring.
Uniqueness
m-Toluenearsonic acid is unique due to the position of the methyl group on the benzene ring, which influences its chemical reactivity and biological activity. The meta position provides distinct steric and electronic effects compared to the ortho and para positions, leading to different reaction pathways and interactions with biological targets.
特性
CAS番号 |
5410-37-7 |
|---|---|
分子式 |
C7H9AsO3 |
分子量 |
216.07 g/mol |
IUPAC名 |
(3-methylphenyl)arsonic acid |
InChI |
InChI=1S/C7H9AsO3/c1-6-3-2-4-7(5-6)8(9,10)11/h2-5H,1H3,(H2,9,10,11) |
InChIキー |
JEMCDGFTCLWRHL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


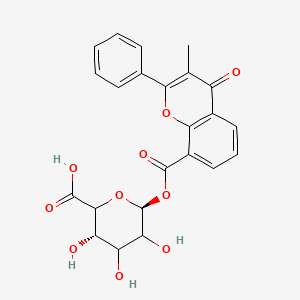

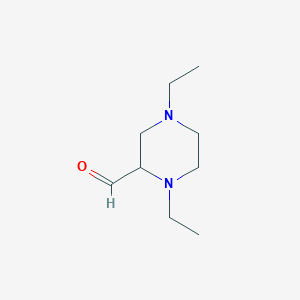
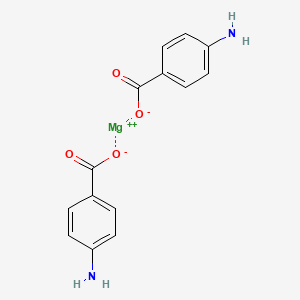
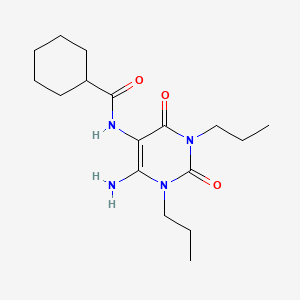
![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
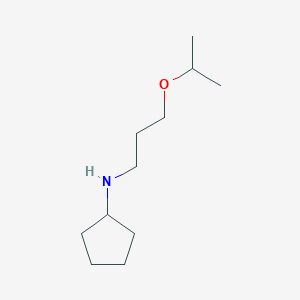
![6-Methyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B13814865.png)
![4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B13814874.png)
